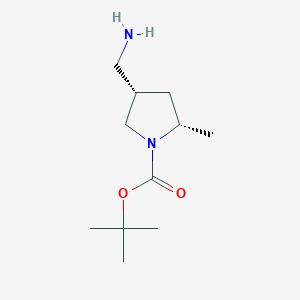
tert-butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method involves the use of tert-butyloxycarbonyl-protected amino acids in ionic liquids, which are then used as starting materials in dipeptide synthesis with commonly used coupling reagents . Industrial production methods may involve high-temperature deprotection of Boc amino acids and peptides in thermally stable ionic liquids .
Chemical Reactions Analysis
tert-Butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include coupling reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the addition of a base. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, making it suitable for specific chemical transformations . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butyl group and are used in similar synthetic applications.
tert-Butyl substituted hetero-donor TADF compounds: These compounds are used in organic light-emitting diodes (OLEDs) and share similar reactivity patterns. The uniqueness of this compound lies in its specific structure and the presence of the pyrrolidine ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
OMYUWTDLNUMEGX-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)CN |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B11821956.png)
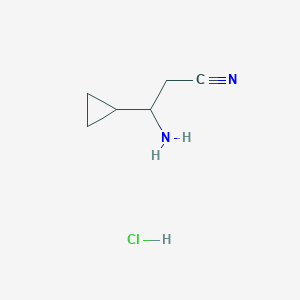
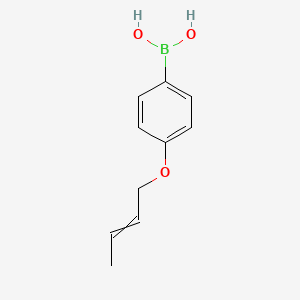
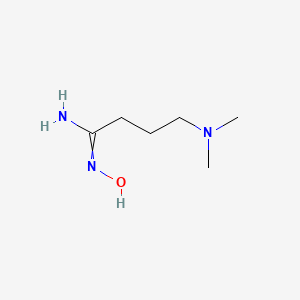
![tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11821975.png)
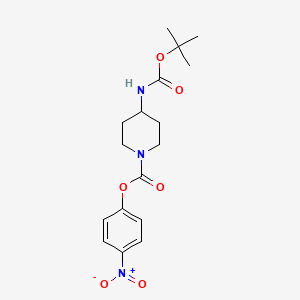
![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B11821985.png)
![N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine](/img/structure/B11821993.png)
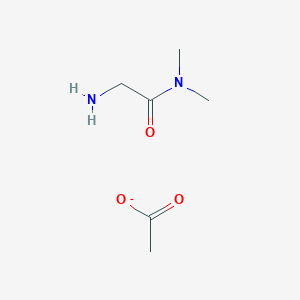
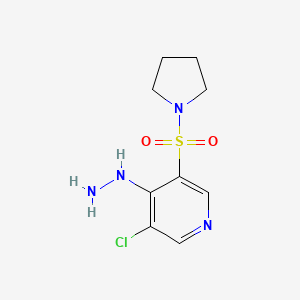
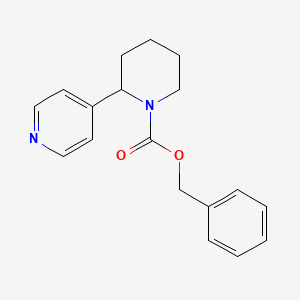
![benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate](/img/structure/B11822025.png)
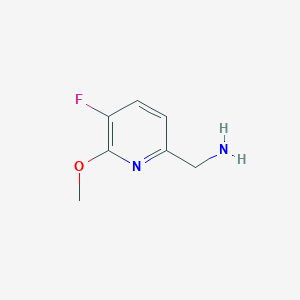
![Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo](/img/structure/B11822042.png)
